S(+)-MDO-NPA HCl
Description
Chemical Structure and Mechanism S(+)-MDO-NPA HCl (S(+)-10,11-Methylenedioxy-N-n-propylnoraporphine hydrochloride) is a stereospecific prodrug of N-n-propylnorapomorphine (NPA), a dopamine receptor ligand. Its structure includes a methylenedioxy bridge at the C-10,11 positions and an N-n-propyl substitution, which enhances lipophilicity and central nervous system (CNS) penetration . The S(+) enantiomer exhibits selective antagonism of dopamine receptors in the limbic forebrain, sparing extrapyramidal pathways, which reduces side effects like motor dysfunction .
Pharmacology and Applications
In vivo, S(+)-MDO-NPA is metabolized to NPA, acting as a long-acting dopamine agonist. It demonstrates efficacy in:
Properties
CAS No. |
113678-73-2 |
|---|---|
Molecular Formula |
C20H22ClNO2 |
Molecular Weight |
343.851 |
IUPAC Name |
S(+)-Methylenedioxy-N-propylnoraporphine Hydrochloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-2-8-21-9-7-14-11-17-20(23-12-22-17)19-15-6-4-3-5-13(15)10-16(21)18(14)19;/h3-6,11,16H,2,7-10,12H2,1H3;1H/t16-;/m0./s1 |
InChI Key |
UKUPWPFLDMXNBA-NTISSMGPSA-N |
SMILES |
[H][C@@]1(CC2=C3C=CC=C2)N(CCC)CCC4=C1C3=C(OCO5)C5=C4.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S(+)-MDO-NPA HCl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-n-Propylnorapomorphine (NPA)
Key Insight : S(+)-MDO-NPA’s prodrug design enhances therapeutic duration and target specificity compared to NPA.
R(−)-MDO-NPA HCl (Stereoisomer)
Key Insight : Stereochemistry critically determines receptor targeting and safety profiles.
Aporphine Alkaloids (Structural Analogs)
- Nuciferine: Structure: Lacks methylenedioxy and N-propyl groups. Activity: Serotonin receptor modulation > dopamine . Therapeutic Use: Limited CNS applications due to off-target effects .
L-Rotundine (Protoberberine) :
Key Insight : S(+)-MDO-NPA’s substitutions optimize dopamine affinity and metabolic stability over natural aporphines.
Other Dopamine Agonists
- Apomorphine: Non-selective D1/D2 agonist; requires subcutaneous administration due to poor oral bioavailability . Advantage of S(+)-MDO-NPA: Oral efficacy and limbic selectivity .
Levodopa :
Data Tables
Q & A
Q. How can researchers adapt this compound’s assay protocols for cross-disciplinary applications (e.g., oncology vs. neurology)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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